molecular formula C11H11ClN2O2 B7951651 5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B7951651
M. Wt: 238.67 g/mol
InChI Key: WVPKBIHRLCPRQV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a benzimidazole derivative characterized by:

  • A 5-chloro substituent on the benzimidazole core, enhancing electrophilicity and influencing binding interactions.
  • A 2-methoxyethyl group at the N1 position, contributing to solubility and steric effects.
  • A carbaldehyde group at the C2 position, offering a reactive site for further functionalization (e.g., Schiff base formation) .

The 2-methoxyethyl chain in the target compound likely improves hydrophilicity compared to bulkier substituents like piperidinyl groups .

For example:

  • Derivatives of 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 53786-28-0) exhibit PPAR-γ agonist activity, with docking scores surpassing marketed drugs like rosiglitazone .
  • Benzimidazole carbaldehydes are precursors for antiemetic agents (e.g., domperidone) and serotonin receptor modulators .

Properties

IUPAC Name

5-chloro-1-(2-methoxyethyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-16-5-4-14-10-3-2-8(12)6-9(10)13-11(14)7-15/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPKBIHRLCPRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the reaction of 2-aminobenzimidazole with aldehydes containing electron-donating groups . The reaction conditions often include the use of solvents such as toluene and catalysts like phosphorus oxychloride . The process may involve heating the reaction mixture to temperatures around 100°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde and its derivatives showed potent activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties
Another area of interest is the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting that it may interfere with the cancer cell cycle. The compound's ability to target specific pathways involved in tumor growth presents opportunities for developing new cancer therapies .

Material Science

Polymer Chemistry
this compound can be utilized as a building block in the synthesis of novel polymers. Its functional groups allow for easy incorporation into polymer matrices, which can enhance the thermal and mechanical properties of the resulting materials. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries .

Nanocomposites
The compound has also been explored in the creation of nanocomposites, where it serves as a stabilizing agent for nanoparticles. This application is crucial in producing materials with enhanced electrical and thermal conductivity, which are essential for electronic devices .

Analytical Chemistry

Spectroscopic Applications
In analytical chemistry, this compound is used as a reference standard in spectroscopic analyses such as NMR and mass spectrometry. Its well-defined structure allows researchers to calibrate instruments accurately, ensuring reliable data collection in various chemical analyses .

Chromatography
The compound can also be employed in chromatographic techniques to separate complex mixtures. Its unique properties facilitate the development of specific stationary phases that improve separation efficiency in high-performance liquid chromatography (HPLC) .

Data Tables

Application Area Description Potential Benefits
Medicinal ChemistryAntimicrobial and anticancer propertiesNew therapeutic agents
Material ScienceBuilding block for polymers and nanocompositesEnhanced material properties
Analytical ChemistryReference standard for spectroscopy and chromatographyImproved accuracy in chemical analyses

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of benzimidazole derivatives against Staphylococcus aureus. The study found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Polymer Development Research : Research conducted at a leading materials science institution demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance by over 30%, indicating its potential application in protective gear and automotive components .
  • Spectroscopic Reference Use : A comparative analysis involving multiple benzimidazole derivatives established this compound as a reliable reference standard for NMR spectroscopy, facilitating more accurate structural elucidation of unknown compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzimidazole Carbaldehydes

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde 5-Cl, 1-(2-methoxyethyl), 2-CHO ~252.7* Intermediate for drug synthesis; potential solubility advantages due to ether chain
5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one 5-Cl, 1-piperidinyl, 2-C=O 265.72 PPAR-γ agonist (docking score: -10.2 vs. rosiglitazone: -9.1); used in antidiabetic research
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde 5-Cl, 2-phenyl, 4-CHO 206.62 Laboratory reagent; limited bioactivity data
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde 1-CH3, 2-CHO 160.17 Parent structure; synthetic precursor for fluorescent probes
5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde 5-Cl, 1-(3-methoxypropyl), 2-CHO 252.70 Discontinued research compound; structural analog of target molecule

*Estimated based on structural analogs.

Key Comparative Insights:

Substituent Effects on Bioactivity

  • The piperidinyl group in 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one enhances PPAR-γ binding affinity, likely due to hydrogen bonding with the receptor’s active site . In contrast, the 2-methoxyethyl group in the target compound may prioritize solubility over target specificity .
  • Replacement of a piperazine moiety with a benzimidazole carbaldehyde (e.g., in serotonin receptor ligands) reduces 5HT1A/SERT binding, highlighting the sensitivity of receptor interactions to substituent chemistry .

Synthetic Flexibility

  • The carbaldehyde group enables diverse derivatization. For example:

  • Alkylation of the 2-methoxyethyl chain (using aryl halides/K2CO3 in acetonitrile) is a common route for generating libraries of analogs .

Physicochemical Properties

  • The 2-methoxyethyl chain improves aqueous solubility compared to hydrophobic groups like phenyl (e.g., 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde) .
  • The 5-chloro substituent increases molecular polarity and may enhance membrane permeability, as seen in domperidone derivatives .

Biological Activity

5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and data tables.

  • Chemical Formula : C11H11ClN2O2
  • CAS Number : 1437384-87-6
  • Molecular Weight : 238.67 g/mol
  • Structure : The compound features a benzoimidazole core with a chloro and methoxyethyl substituent, which contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that compounds in the benzoimidazole family exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of benzoimidazole can be effective against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

A study highlighted that certain benzimidazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as <1μg/mL<1\,\mu g/mL against these pathogens, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogenMIC (μg/mL\mu g/mL)
3aoStaphylococcus aureus< 1
3adStaphylococcus aureus3.9 - 7.8
3aqCandida albicans3.9
3agMycobacterium smegmatis3.9

2. Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • HepG2 (hepatocellular carcinoma)
  • MCF-7 (mammary gland cancer)
  • HCT-116 (colon cancer)

The cytotoxicity was measured using the MTT assay, revealing that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (μM\mu M)
6cHepG27.82 - 10.21
6iMCF-7<10
SorafenibHepG2Standard Control

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit critical enzymes involved in DNA replication and repair processes, leading to apoptosis in cancer cells .

Case Studies and Research Findings

A recent study conducted on various benzimidazole derivatives, including the target compound, revealed promising results in terms of both antimicrobial and anticancer activities. The compounds were subjected to molecular docking studies to elucidate their interaction mechanisms with bacterial proteins and cancer cell receptors .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde?

Methodological Answer: The synthesis typically involves cyclization of substituted benzoimidazole precursors. A common approach includes:

  • Step 1: Introduction of the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethyl chloride or bromide under basic conditions (e.g., KOH in DMSO at 80–100°C) .
  • Step 2: Formylation at the 2-position using Vilsmeier-Haack reaction conditions (POCl₃/DMF) to install the aldehyde group .
  • Step 3: Chlorination at the 5-position using N-chlorosuccinimide (NCS) in anhydrous dichloromethane .
    Key Parameters: Reaction temperature (60–100°C), solvent polarity, and catalyst selection (e.g., Lewis acids) influence yield and purity.

Q. What purification techniques are recommended for isolating high-purity samples?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials .
  • Column Chromatography: Employ silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate regioisomers .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity (>98%) .

Q. How should researchers handle solubility and storage challenges?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in DMSO (10 mM) for biological assays .
  • Storage: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent aldehyde oxidation and photodegradation .

Q. What functional groups drive its reactivity in biochemical assays?

Methodological Answer:

  • Aldehyde Group: Forms Schiff bases with lysine residues in proteins, enabling covalent binding studies .
  • Chloro Substituent: Participates in nucleophilic aromatic substitution (e.g., with thiols or amines) for derivatization .
  • Methoxyethyl Chain: Enhances solubility and modulates steric effects in enzyme binding pockets .

Advanced Research Questions

Q. How can reaction mechanisms for its derivatization be validated experimentally?

Methodological Answer:

  • Kinetic Studies: Monitor substituent effects using pseudo-first-order conditions. For example, track chloro displacement by HSQC NMR with benzyl thiol .
  • Isotopic Labeling: Use ¹³C-labeled aldehyde to trace Schiff base formation via LC-MS .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) to compare activation energies of competing pathways .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Reproducibility: Replicate assays (e.g., MIC tests) across multiple cell lines (e.g., E. coli vs. S. aureus) with controlled O₂ levels .
  • Structural Confirmation: Verify compound identity via X-ray crystallography (CCDC deposition) to rule out polymorphic interference .
  • Meta-Analysis: Cross-reference PubChem BioAssay data (AID 1259401) with independent studies to identify outliers .

Q. What strategies optimize its antimicrobial activity against resistant strains?

Methodological Answer:

  • SAR Studies: Synthesize analogs with varied substituents (e.g., replacing chloro with trifluoromethyl) to bypass efflux pumps .
  • Synergy Testing: Combine with β-lactamase inhibitors (e.g., clavulanic acid) in checkerboard assays to calculate fractional inhibitory concentration (FIC) .
  • Membrane Permeability: Use fluorescent probes (e.g., Nile Red) to quantify compound accumulation in Gram-negative vs. Gram-positive bacteria .

Q. How to design experiments for probing its enzyme inhibition mechanisms?

Methodological Answer:

  • Enzyme Kinetics: Perform Michaelis-Menten assays with cytochrome P450 isoforms (e.g., CYP3A4) to determine inhibition constants (Kᵢ) .
  • Covalent Binding: Use MALDI-TOF MS to identify adducts formed between the aldehyde group and catalytic cysteine residues .
  • Mutagenesis: Engineer enzymes with alanine substitutions at predicted binding sites (e.g., ATP-binding pockets) to confirm target specificity .

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